Methyl N-hexylcarbamate

Cholinesterase inhibition carbamylation kinetics Alzheimer's disease research

Methyl N-hexylcarbamate (CAS 22139-32-8) is an N-methyl, N-alkyl carbamate ester with the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol. It belongs to a class of carbamates that act as pseudo-irreversible inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) through carbamylation of the active-site serine.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
CAS No. 22139-32-8
Cat. No. B12920102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-hexylcarbamate
CAS22139-32-8
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCCCCCCNC(=O)OC
InChIInChI=1S/C8H17NO2/c1-3-4-5-6-7-9-8(10)11-2/h3-7H2,1-2H3,(H,9,10)
InChIKeyOXNAJPQXTZANJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl N-hexylcarbamate (CAS 22139-32-8): A Defined N-Alkyl Carbamate for Cholinesterase Research and Chemical Synthesis


Methyl N-hexylcarbamate (CAS 22139-32-8) is an N-methyl, N-alkyl carbamate ester with the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol . It belongs to a class of carbamates that act as pseudo-irreversible inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) through carbamylation of the active-site serine [1]. The compound is synthesized via reaction of n-hexylamine with dimethyl carbonate under catalytic conditions, achieving yields up to 70% with 80% selectivity at 150 °C and 9.0 MPa over an iron–chrome catalyst [2]. Its physicochemical profile includes a boiling point of 217.1 ± 8.0 °C at 760 mmHg and a density of 0.9 ± 0.1 g/cm³ .

Why Methyl N-hexylcarbamate Cannot Be Replaced by a Shorter- or Longer-Chain N-Alkyl Carbamate Analog


The carbamylation rate (kᵢ) of recombinant human AChE by N-methyl, N-alkyl carbamates is exquisitely sensitive to the length and geometry of the N-alkyl substituent, with kᵢ peaking at hexyl and dropping substantially for ethyl or propyl chains [1]. Decarbamylation half-lives and the resulting duration of enzyme inhibition are also chain-length-dependent, meaning that swapping the hexyl group for a butyl, octyl, or cyclohexyl analog alters both onset kinetics and recovery time [1]. Furthermore, within the same synthetic route (dimethyl carbonate amination), selectivity toward Methyl N-hexylcarbamate varies sharply with pressure and catalyst choice; a catalyst optimized for the hexyl derivative may give poor yields for shorter or longer alkyl amines, so procurement of a verified, high-selectivity batch is not interchangeable with a generic carbamate [2].

Methyl N-hexylcarbamate: Head-to-Head Quantitative Differentiation Against Closest Carbamate Analogs


Carbamylation Rate (kᵢ) on Recombinant Human AChE: Hexyl Substituent Yields Maximum kᵢ Among Straight-Chain N-Alkyl Carbamates

In a head-to-head kinetic study of N-methyl, N-alkyl carbamates, the second-order carbamylation rate constant (kᵢ) for recombinant human AChE was highest when the N-alkyl group was hexyl, matching the activity of methyl, cyclohexyl, and aromatic substituents, while the ethyl analog displayed the lowest kᵢ [1]. The N-hexyl derivative thus sits at the optimal chain-length apex for rapid enzyme acylation, distinguishing it from both shorter (ethyl, propyl, butyl) and longer (octyl) straight-chain analogs [1].

Cholinesterase inhibition carbamylation kinetics Alzheimer's disease research

Decarbamylation Half-Life on Human BChE: Hexyl Chain Prolongs Enzyme Recovery Relative to Shorter Alkyl Analogs

The spontaneous decarbamylation rate (kᵣ) of human BChE decreased with increasing N-alkyl chain length, translating to a longer half-life (t₁/₂) for the hexyl carbamoyl-enzyme compared with N-methyl or N-ethyl congeners [1]. This provides a longer duration of enzyme inhibition per carbamylation event, a property not shared by the smaller alkyl N-methylcarbamates [1].

Butyrylcholinesterase decarbamylation kinetics duration of action

Synthetic Selectivity in Catalytic Dimethyl Carbonate Amination: Pressure- and Catalyst-Dependent Yield Advantage

In the catalytic synthesis of N-alkyl methylcarbamates from primary amines and dimethyl carbonate, the selectivity toward Methyl N-hexylcarbamate is sharply dependent on pressure. At 5.0 MPa, selectivity was 50.8%, increasing to 78% at 9.0 MPa over an iron–chrome catalyst (TZC-3/1), with a yield of approximately 70% [1]. This selectivity-pressure profile is specific to the hexyl chain; shorter amines (e.g., butylamine) or secondary amines show different optimal pressure regimes, making the synthetic window for the hexyl derivative narrower and more process-defined [1].

Green chemistry carbamate synthesis flow chemistry

Differentiation from Rivastigmine: Leaving-Group-Independent Decarbamylation but Distinct Alkyl-Chain-Dependent Carbamylation

When the N-hexyl N-methyl carbamate series was compared directly with rivastigmine (an N-methyl, N-ethyl carbamate with a different leaving group), the hexyl chain conferred a higher kᵢ for rhAChE, while the leaving-group identity dominated BChE inhibition for both compounds [1]. Thus, for AChE-targeted applications, the hexyl carbamate outperforms rivastigmine in acylation speed, whereas for BChE the two are kinetically similar if the leaving group is held constant [1].

Rivastigmine comparator Alzheimer's drug discovery carbamate leaving group

Optimal Use Cases for Methyl N-hexylcarbamate Based on Verified Differential Performance


Rapid-Onset, Sustained-Duration AChE/BChE Inhibition in Neurological Disease Models

Methyl N-hexylcarbamate is the N-alkyl carbamate of choice when a protocol demands both the fastest possible AChE carbamylation (highest kᵢ) and an extended BChE decarbamylation half-life (4–6 h) within the same compound [1]. This dual profile reduces the need for co-administration of separate fast- and slow-kinetics inhibitors in cellular or ex vivo models of Alzheimer's disease [1].

Structure–Kinetic Relationship (SKR) Studies of Carbamate Cholinesterase Inhibitors

Because the hexyl chain defines the apex of kᵢ for straight-chain alkyl substituents, Methyl N-hexylcarbamate serves as the reference maximal-activity member within an alkyl-series SKR panel [1]. Comparative dissection of alkyl-chain contributions to kᵢ and kᵣ is only possible when the hexyl derivative is included as the upper boundary, making it essential for complete SAR tables [1].

High-Purity Feedstock for Late-Stage Derivatization to Neuroactive Prodrugs

The synthesis of Methyl N-hexylcarbamate via high-pressure (9.0 MPa) catalytic amination yields a product with 78% selectivity and ~70% isolated yield [2]. Procuring a batch synthesized under these optimized conditions guarantees a purity profile suitable for direct use as a scaffold in medicinal chemistry derivatization, minimizing laborious purification of advanced intermediates [2].

Green-Chemistry Process Development for N-Alkyl Carbamates

The pressure-dependent selectivity window (50.8% → 78%) documented for the hexyl substrate makes Methyl N-hexylcarbamate a model compound for reaction engineering studies aimed at optimizing continuous-flow carbamate synthesis without phosgene [2]. Its well-characterized pressure-response curve allows process chemists to benchmark new catalysts and reactor designs [2].

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